molecular formula C13H13F2N3O4S B2687065 1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide CAS No. 2191213-64-4

1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide

Cat. No.: B2687065
CAS No.: 2191213-64-4
M. Wt: 345.32
InChI Key: UPLLYUFPXCZAJD-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a sulfonamide group, which is a common motif in many pharmaceuticals due to its ability to interact with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of Methoxy Groups: The methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is typically introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting the sulfonamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to investigate the biological pathways and mechanisms involving sulfonamide groups.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries, including agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

  • 1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)acetamide
  • 1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)urea
  • 1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)thiourea

Comparison:

  • 1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties compared to acetamide, urea, and thiourea derivatives. The presence of the sulfonamide group enhances its ability to form strong hydrogen bonds, making it a potent inhibitor of certain enzymes.

This compound’s unique structure and properties make it a valuable subject of study in various fields, from medicinal chemistry to industrial applications.

Properties

IUPAC Name

1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O4S/c1-21-12-11(6-16-13(17-12)22-2)18-23(19,20)7-8-3-9(14)5-10(15)4-8/h3-6,18H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLLYUFPXCZAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NS(=O)(=O)CC2=CC(=CC(=C2)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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